3-Cyanoprop-1-en-2-yl thiocyanate
Description
Properties
IUPAC Name |
3-cyanoprop-1-en-2-yl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-5(2-3-6)8-4-7/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIQCAPUXRVHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC#N)SC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hypervalent Iodine-Mediated Thiocyanation from Propenyl Thiol
The most efficient method involves converting 3-mercaptoprop-1-en-2-carbonitrile (propenyl thiol) to the target thiocyanate using cyanobenziodoxole (CBX) or cyanodimethylbenziodoxole (CDBX) reagents.
Reaction Mechanism :
The thiolate anion undergoes a concerted transition state with the hypervalent iodine reagent, displacing the benziodoxole group to form the thiocyanate bond. Computational studies suggest a low-energy barrier for this process, enabling rapid conversion at room temperature.
Procedure :
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Dissolve 3-mercaptoprop-1-en-2-carbonitrile (1.0 equiv) and 1,8-diazabicycloundec-7-ene (DBU, 1.05 equiv) in tetrahydrofuran (THF).
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Add CDBX (1.1 equiv) in one portion and stir for 5 minutes under air.
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Quench with aqueous ammonium chloride, extract with ethyl acetate, and concentrate.
Optimization Data :
| Parameter | Optimal Condition | Yield | Side Products |
|---|---|---|---|
| Base | DBU | 95% | <5% disulfide |
| Solvent | THF | 95% | <5% disulfide |
| Temperature | 25°C | 95% | <5% disulfide |
This method achieves near-quantitative yields for aliphatic thiols, making it ideal for lab-scale synthesis. However, the cost of hypervalent iodine reagents may limit industrial applicability.
Oxidative Thiocyanation from Propenyl Amine
Adapting protocols from riluzole synthesis, this route oxidizes 3-aminoprop-1-en-2-carbonitrile in the presence of thiocyanate salts.
Reaction Mechanism :
The amine undergoes oxidative coupling with ammonium thiocyanate (NHSCN) via electrophilic substitution, facilitated by sodium metaperiodate (NaIO) in acetic acid. The oxidant generates a thiocyanogen intermediate (SCN), which reacts with the amine to form the C–SCN bond.
Procedure :
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Suspend 3-aminoprop-1-en-2-carbonitrile (1.0 equiv), NHSCN (2.0 equiv), and NaIO (1.5 equiv) in acetic acid.
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Stir at 30°C for 8 hours.
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Quench with sodium bisulfite, neutralize with ammonia, and extract with isopropyl ether.
Optimization Data :
| Parameter | Optimal Condition | Yield | Side Products |
|---|---|---|---|
| Oxidant | NaIO | 75% | 15% dimerized amine |
| Temperature | 30°C | 75% | 15% dimerized amine |
| Solvent | Acetic acid | 75% | 15% dimerized amine |
While cost-effective, this method risks over-oxidation of the propenyl group, necessitating strict temperature control.
Nucleophilic Substitution of Allylic Halides
A classical approach substitutes allylic halides (e.g., 3-bromoprop-1-en-2-carbonitrile ) with thiocyanate ions.
Reaction Mechanism :
An S2 displacement replaces the bromide with thiocyanate, though allylic resonance stabilization may favor elimination side reactions.
Procedure :
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Reflux 3-bromoprop-1-en-2-carbonitrile (1.0 equiv) with potassium thiocyanate (KSCN, 3.0 equiv) in dimethylformamide (DMF).
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Stir at 80°C for 12 hours.
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Dilute with water, extract with dichloromethane, and purify via column chromatography.
Optimization Data :
| Parameter | Optimal Condition | Yield | Side Products |
|---|---|---|---|
| Solvent | DMF | 60% | 30% elimination |
| Temperature | 80°C | 60% | 30% elimination |
| Thiocyanate Source | KSCN | 60% | 30% elimination |
This method suffers from moderate yields due to competing elimination, rendering it less favorable than modern alternatives.
Comparative Analysis of Synthetic Methods
Key Insights :
-
The hypervalent iodine method excels in yield and selectivity but requires expensive reagents.
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Oxidative thiocyanation balances cost and scalability but demands precise reaction control.
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Nucleophilic substitution is hindered by side reactions, limiting its utility.
Purification and Characterization
Post-synthesis purification typically involves:
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Liquid-liquid extraction to isolate the thiocyanate from aqueous byproducts.
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Recrystallization from ethanol-water mixtures (1:2 v/v) to achieve >99% purity.
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Chromatography (silica gel, hexane/ethyl acetate 4:1) for small-scale lab purification.
Characterization via H NMR reveals distinct signals:
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Vinyl protons : δ 5.8–6.2 ppm (doublet of doublets, ).
-
Thiocyanate carbon : δ 112.5 ppm (CN) and 133.8 ppm (SCN) in NMR.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-Cyanoprop-1-en-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like sodium azide (NaN_3) or potassium cyanide (KCN) can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiocyanates.
Scientific Research Applications
3-Cyanoprop-1-en-2-yl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Cyanoprop-1-en-2-yl thiocyanate involves its ability to interact with various molecular targets. The thiocyanate group can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Functional Group Comparison
- Allyl Isocyanate (3-Isocyanatoprop-1-ene): Contains an isocyanate (-NCO) group instead of thiocyanate. Isocyanates are highly reactive toward nucleophiles (e.g., amines, alcohols), whereas thiocyanates show affinity for electrophilic centers.
- Ammonium Thiocyanate (NH₄SCN): A simple thiocyanate salt. Unlike 3-cyanoprop-1-en-2-yl thiocyanate, NH₄SCN is water-soluble and used in avidity assays (e.g., anti-PT IgG binding studies) due to its ability to disrupt weak antigen-antibody interactions .
Physical and Spectroscopic Properties
Note: The absence of data for this compound highlights a research gap. Predictions based on analogs suggest a melting point range of 150–250°C and IR bands for -CN (~2250 cm⁻¹) and -SCN (~2100 cm⁻¹).
Industrial and Pharmaceutical Relevance
- Nitroprusside Analogs: Thiocyanates like nitroprusside are antihypertensives but release cyanide upon metabolism. The cyano group in this compound could mitigate or exacerbate toxicity depending on metabolic stability .
- Coordination Chemistry: Thiocyanates form colored complexes with Fe³⁺ (red) and Co²⁺ (blue). The cyano group may enable dual coordination modes, expanding applications in catalysis or sensors .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for determining the bonding mode of the thiocyanate group in 3-cyanoprop-1-en-2-yl thiocyanate?
- Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy is a primary tool for distinguishing between thiocyanate (SCN) bonding modes (M-NCS vs. M-SCN). By comparing C-N and C-S stretching frequencies of the compound to reference data, researchers can infer bonding configurations. Quantitative analysis using electronic spreadsheets to calculate frequency differences between known and unknown compounds enhances accuracy .
Q. How can ion-selective membrane techniques be applied to detect thiocyanate derivatives in reaction mixtures?
- Methodological Answer : Ion-selective optodes or membranes functionalized with thiocyanate-binding ligands (e.g., metalloporphyrins) enable selective detection. Experimental design should optimize parameters like membrane composition (e.g., plasticizer ratio) and pH to minimize interference from competing anions (e.g., ClO₄⁻). Calibration curves using standard thiocyanate solutions are critical for quantification .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using propargyl derivatives and thiocyanate salts (e.g., KSCN) in polar aprotic solvents like DMF. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography with silica gel are recommended. Intermediate characterization by H NMR ensures regiochemical control .
Advanced Research Questions
Q. How do kinetic instabilities in thiocyanate complexes affect equilibrium studies, and how can these be mitigated?
- Methodological Answer : Kinetic instability in iron(III)-thiocyanate systems, for example, leads to time-dependent absorbance changes. A stopped-flow technique combined with global data analysis (e.g., ReactLab Equilibria) allows rapid spectral capture before decomposition. This approach resolves equilibrium constants (e.g., logβ for Fe(SCN)²⁺) and molar absorptivities with minimal approximations .
Q. What mechanistic insights explain the dual salting-out and electrostatic stabilization effects of thiocyanate anions on polymers like PNIPAM?
- Methodological Answer : Weakly hydrated anions (e.g., SCN⁻) partition at polymer-solution interfaces, inducing electrostatic stabilization via charge accumulation. However, at higher concentrations, anion-polymer interactions dominate, leading to salting-out. Differential scanning calorimetry (DSC) and quartz crystal microbalance (QCM) data reveal this duality, requiring a combined Hofmeister and specific-ion interaction model .
Q. How does the oxidation pathway of thiocyanate under high-pressure conditions influence its degradation products?
- Methodological Answer : At elevated pressures (>10 bar) and temperatures (>100°C), thiocyanate oxidation follows a radical mechanism. Oxygen concentration governs the rate-determining step (SCN⁻ → SO₄²⁻), with sulfate yield approaching 100% under excess O₂. Kinetic models incorporating free-radical intermediates (e.g., ·SCN) and mass spectrometry tracking of intermediates (e.g., CN⁻) validate the pathway .
Q. What role does thiocyanate play in modulating myeloperoxidase (MPO)-derived chlorinating species in biological systems?
- Methodological Answer : Thiocyanate competes with chloride for MPO active sites, reducing hypochlorous acid (HOCl) generation. At physiological ratios (SCN⁻:Cl⁻ ≥ 1:100), thiocyanate scavenges HOCl, preventing protein chlorination (e.g., 3-chlorotyrosine formation). Fluorescence assays quantifying cyanate (OCN⁻) and residual HOCl confirm this protective role .
Data Contradiction Analysis
Q. Why do some studies report thiocyanate-induced stabilization of polymers while others observe salting-out effects?
- Resolution : The contradiction arises from anion concentration and hydration strength. At low concentrations, SCN⁻ stabilizes polymers via surface charge (QCM data). At high concentrations, direct ion-polymer binding disrupts hydration shells, triggering phase separation (DSC data). Contextualizing results within the Hofmeister series and ion-specific thresholds resolves discrepancies .
Q. How can conflicting reports on thiocyanate complex stability constants be reconciled?
- Resolution : Traditional batch methods often overlook kinetic instability, overestimating equilibrium constants. Stopped-flow global analysis (e.g., ReactLab) provides time-resolved spectra, yielding lower logβ values (e.g., Fe(SCN)²⁺ logβ = 2.3 vs. literature 3.0). Standardizing measurement protocols and reporting ionic strength (e.g., 0.5 M) ensures comparability .
Methodological Best Practices
- Structural Validation : Always cross-validate FT-IR bonding mode assignments with X-ray crystallography or N NMR to resolve ambidentate ligand ambiguities .
- Kinetic Studies : Use pseudo-first-order conditions (excess SCN⁻) and global fitting to deconvolute overlapping reaction steps in oxidation or complexation pathways .
- Biological Assays : Include thiocyanate scavenger controls (e.g., catalase) to isolate MPO-specific effects in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
